6-{[4-(4-Chlorobenzyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid
Description
6-{[4-(4-Chlorobenzyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a chlorobenzyl group and a cyclohexene ring
Properties
IUPAC Name |
6-[4-[(4-chlorophenyl)methyl]piperazine-1-carbonyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3/c20-15-7-5-14(6-8-15)13-21-9-11-22(12-10-21)18(23)16-3-1-2-4-17(16)19(24)25/h1-2,5-8,16-17H,3-4,9-13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRMAQFDMFBWPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3CC=CCC3C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(4-Chlorobenzyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the chlorobenzyl group. The final step involves the cyclohexene ring formation and carboxylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(4-Chlorobenzyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-{[4-(4-Chlorobenzyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-{[4-(4-Chlorobenzyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The chlorobenzyl group may enhance the compound’s binding affinity and specificity. The cyclohexene ring provides structural stability and influences the compound’s overall conformation.
Comparison with Similar Compounds
Similar Compounds
- 6-{[4-(4-Methylbenzyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid
- 6-{[4-(4-Fluorobenzyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid
- 6-{[4-(4-Bromobenzyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid
Uniqueness
6-{[4-(4-Chlorobenzyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable candidate for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
